molecular formula C10H11N3O2 B8244976 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B8244976
M. Wt: 205.21 g/mol
InChI Key: FQNDVXBJXPZBIF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 883544-72-7, molecular formula: C₁₁H₁₃N₃O₂) is a heterocyclic compound featuring a pyrazolopyridine core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 4-position. This compound has emerged as a potent selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor critical for lipid metabolism regulation .

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-8(5-12-13)7(10(14)15)3-4-11-9/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNDVXBJXPZBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=CC(=C2C=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

PPARα Activation

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating fatty acid metabolism and is a target for treating dyslipidemia. Research has shown that derivatives of this compound can activate PPARα through unique binding interactions that differ from traditional fibrate drugs. The structural analysis reveals a distinct hydrogen-bond network essential for PPARα activation, indicating potential for developing new therapies aimed at metabolic disorders .

Tyrosine Kinase Inhibition

The compound serves as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs), which are vital in cancer therapy. The versatility of the pyrazolo[3,4-b]pyridine structure allows for modifications that enhance the selectivity and potency of these inhibitors. Studies have demonstrated that various substituents at different positions on the pyrazole ring can significantly affect the biological activity of the resulting compounds .

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-b]pyridines exhibit antimicrobial properties. The introduction of various functional groups to the core structure can enhance these effects, making them candidates for developing new antimicrobial agents. The exploration of structure-activity relationships (SAR) in this context is ongoing and shows promise for future applications in infectious disease treatment .

Case Studies

Study Focus Findings
Study on PPARα Agonism Structural basis for activationIdentified unique binding interactions leading to selective activation of PPARα, highlighting potential for dyslipidemia treatment.
Synthesis of TKIs Development of inhibitorsDemonstrated effective modification of pyrazolo[3,4-b]pyridine scaffold to enhance TKI activity against cancer targets.
Antimicrobial Evaluation Biological activity assessmentShowed promising antimicrobial effects with specific derivatives, suggesting further exploration in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological activity of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is highly dependent on substituent modifications. Below is a systematic comparison based on structural variations and biological

Substituent Effects on the Pyrazolopyridine Core

1-Position Substitutions :
  • Isopropyl Group (Target Compound) : Optimal steric bulkiness for PPARα activation; enhances binding affinity and selectivity .
  • Ethyl Group (e.g., 1-ethyl-6-methyl derivative) : Reduced potency compared to isopropyl, likely due to smaller hydrophobic interactions .
  • Benzyl/4-Ethylbenzyl (e.g., 1-(4-ethylbenzyl)-6-methyl derivative) : Increased lipophilicity may improve tissue penetration but reduces PPARα selectivity due to off-target effects .
3- and 6-Position Substitutions :
  • Methyl at 6-Position (Target Compound) : Balances hydrophobicity and steric hindrance, maintaining high PPARα activation .
  • Phenyl or Fluorophenyl at 6-Position (e.g., 6-(4-fluorophenyl) derivatives) : Enhances π-π stacking but may reduce solubility, impacting bioavailability .
  • Cyclopropyl at 3-Position (e.g., 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl derivative) : Improves metabolic stability but shows variable efficacy in triglyceride reduction .

Hydrophobic Tail and Acidic Head Modifications

  • Distal Hydrophobic Tail : Derivatives with aromatic tails (e.g., styryl groups) exhibit dual PPARα/kinase inhibition but lose selectivity .
  • Acidic Head (Carboxylic Acid) : Essential for binding to the PPARα ligand pocket; esterification or amidation (e.g., carboxamide derivatives) abolishes activity .

Key Comparative Data

Table 1: Structural and Pharmacological Comparison of Selected Derivatives

Compound Name Substituents (1-, 3-, 6-positions) PPARα EC₅₀ (μM) Selectivity (vs. PPARγ/δ) In Vivo Efficacy (TG Reduction) References
1-Isopropyl-6-methyl derivative 1-Isopropyl, 6-CH₃ 0.12 >100-fold selectivity 40–50% (10 mg/kg)
1-Ethyl-6-methyl derivative 1-C₂H₅, 6-CH₃ 0.45 50-fold selectivity 30–35% (10 mg/kg)
1-(4-Fluorophenyl)-6-cyclopropyl 1-C₆H₄F, 6-cyclopropyl 0.28 80-fold selectivity 35–40% (10 mg/kg)
3-Cyclopropyl-1,6-bis(4-fluorophenyl) 1,6-C₆H₄F, 3-cyclopropyl 0.60 20-fold selectivity 20–25% (10 mg/kg)
Fenofibrate (Reference) 0.80 Low selectivity 40–45% (50 mg/kg)

Structural-Activity Relationship (SAR) Insights

  • Steric Bulk : Isopropyl at the 1-position maximizes PPARα activation by filling the hydrophobic pocket without steric clash .
  • Hydrophobic Tail Positioning : Distal tails beyond the pyrazolopyridine ring (e.g., benzyl) reduce potency, whereas proximal modifications (e.g., methyl) optimize interactions .
  • Acidic Head Distance : The carboxylic acid must remain ≤5 Å from the pyrazolopyridine core to maintain hydrogen bonding with Ser280/His440 residues in PPARα .

Biological Activity

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 883544-72-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core which is known for its ability to interact with various biological targets.

1. Anti-Inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine possess significant anti-inflammatory properties. For instance, compounds related to this scaffold have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibition of COX Enzymes by Related Compounds

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results suggest that modifications to the pyrazolo[3,4-b]pyridine structure can enhance anti-inflammatory activity.

2. Inhibition of TBK1

In a study focusing on the structure–activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives, one compound exhibited potent inhibition of TANK-binding kinase 1 (TBK1), with an IC₅₀ value of 0.2 nM . This compound also demonstrated efficacy in downregulating interferon signaling pathways in immune cells, indicating its potential as an immunomodulatory agent .

3. PPARα Activation

The compound has been identified as a selective activator of peroxisome proliferator-activated receptor alpha (PPARα). This activation is crucial for lipid metabolism and could be beneficial in treating dyslipidemia and related metabolic disorders. The crystal structure analysis revealed that it forms a unique hydrogen-bond network essential for PPARα activation .

Case Study: Anticancer Properties

A series of studies have evaluated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on various cancer cell lines including A172, U87MG, and A375. These studies found that certain derivatives significantly inhibited cell proliferation, indicating potential as anticancer therapeutics .

Case Study: Structure-Activity Relationships

The SAR studies conducted on different derivatives highlighted that modifications at specific positions on the pyrazolo ring could dramatically alter biological activity. For example, substituents at the nitrogen positions were found to influence both selectivity and potency against targeted kinases .

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?

The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative with a 78% yield . Optimization involves monitoring reaction progress via TLC and using high-purity starting materials to minimize side reactions. LC-MS and 1^1H NMR (e.g., δ 7.4 ppm for aromatic protons) are critical for verifying intermediate purity .

Q. How can researchers ensure ≥95% purity of this compound, and which analytical methods are most reliable?

Purity ≥95% is achievable using preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Confirmation requires orthogonal methods:

  • HPLC-UV (λ = 254 nm) for quantitative analysis.
  • 1^1H NMR to detect residual solvents or byproducts (e.g., DMSO-d6 solvent peaks at δ 2.5 ppm) .
  • LC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 248.2) .

Q. What are the key structural features influencing the compound’s solubility and stability in biological assays?

The isopropyl group at the 1-position enhances lipophilicity, necessitating DMSO for stock solutions. Stability in aqueous buffers (pH 7.4) should be tested via LC-MS over 24 hours. The carboxylic acid moiety may form salts (e.g., sodium or ammonium) to improve aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How does structural modification of the pyrazolo[3,4-b]pyridine scaffold affect binding to kinase targets, and what SAR trends are observed?

Substitutions at the 3- and 6-positions critically modulate kinase inhibition. For example:

  • A phenyl group at the 6-position (as in 6-phenyl derivatives) enhances binding to ATP pockets in kinases like BasE .
  • Fluorine or cyclopropyl groups at the 3-position improve metabolic stability in vivo . SAR studies should employ molecular docking (e.g., using AutoDock Vina) and enzymatic assays (IC50_{50} determination) to validate hypotheses .

Q. What in vivo models are suitable for evaluating the antimalarial efficacy of this compound, and how does resistance develop via the ABCI3 transporter?

The Plasmodium falciparum NSG mouse model is used for efficacy testing. Resistance linked to the ABCI3 transporter arises from mutations (e.g., PfABCI3-T1526I) that reduce drug accumulation. To study this:

  • Generate resistant strains via prolonged sub-therapeutic dosing.
  • Quantify IC50_{50} shifts in isogenic parasite lines and compare ATPase activity via luminescent assays .

Q. Which crystallographic techniques are recommended for resolving the compound’s 3D structure, and how do solvent interactions impact crystal packing?

X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) is ideal. Co-crystallization with kinases (e.g., BasE) in 20% PEG 3350 and 0.2 M ammonium citrate (pH 6.8) yields diffraction-quality crystals. Solvent molecules (e.g., DMSO) in the lattice can stabilize hydrogen bonds between the carboxylic acid and kinase active sites .

Q. How do electronic effects of substituents influence the compound’s spectroscopic properties in NMR and IR analyses?

  • Electron-withdrawing groups (e.g., -CF3_3) deshield adjacent protons, causing upfield shifts in 1^1H NMR (e.g., δ 2.6 ppm for methyl groups).
  • The carbonyl stretch (C=O) in IR appears at ~1700 cm1^{-1}, with shifts (±20 cm1^{-1}) depending on hydrogen bonding in the solid state .

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